4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its unique molecular structure This compound contains a piperidine ring, a sulfonyl group, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the oxadiazole and trifluoromethyl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethyl iodide or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3R,5S)-3,5-Dimethyl-1-piperidinyl]sulfonyl}-N-(4-fluorophenyl)benzamide
- 4-{[(3R,5S)-3,5-Dimethyl-1-piperidinyl]sulfonyl}-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
- 4-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]-N-[3-(propylcarbamoyl)phenyl]benzamide
Uniqueness
The uniqueness of 4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of structural features, including the piperidine ring, sulfonyl group, oxadiazole ring, and trifluoromethyl-substituted phenyl group
Properties
Molecular Formula |
C23H23F3N4O4S |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H23F3N4O4S/c1-14-11-15(2)13-30(12-14)35(32,33)19-9-5-16(6-10-19)20(31)27-22-29-28-21(34-22)17-3-7-18(8-4-17)23(24,25)26/h3-10,14-15H,11-13H2,1-2H3,(H,27,29,31)/t14-,15+ |
InChI Key |
NOYAIUHSFKTCLU-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
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